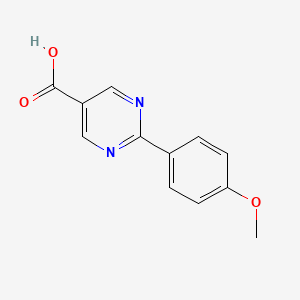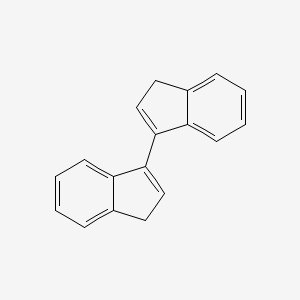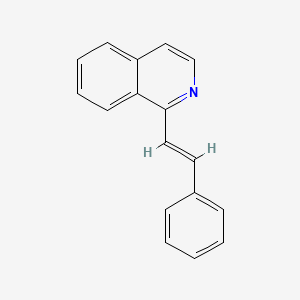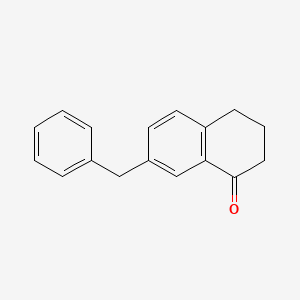
2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is a heterocyclic compound that features both pyridine and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile typically involves the formation of the indole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 3-pyridinecarboxaldehyde with indole-3-acetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can interact with tryptophan-binding sites, while the pyridine ring can form hydrogen bonds with active site residues. This dual interaction allows the compound to modulate biological pathways effectively .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-3-yl)-1H-indole: Lacks the acetonitrile group, which may affect its reactivity and biological activity.
2-(Pyridin-2-yl)-1H-indole: Similar structure but with the pyridine nitrogen in a different position, leading to different binding properties.
2-(Pyridin-3-yl)-3H-indole: Different tautomeric form, which can influence its chemical behavior.
Uniqueness
2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both the indole and pyridine rings, which provide a versatile platform for chemical modifications and biological interactions. Its acetonitrile group also adds to its reactivity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C15H11N3 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2-(4-pyridin-3-yl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-7-6-12-10-18-14-5-1-4-13(15(12)14)11-3-2-8-17-9-11/h1-5,8-10,18H,6H2 |
Clave InChI |
MFLRIBNUBNUTFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=C2CC#N)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)



![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)
